2-[2-[2-[2-[2-[2-(2-Hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
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Overview
Description
2-[2-[2-[2-[2-[2-(2-Hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol is a complex organic compound with the molecular formula C27H56O8. It belongs to the class of polyethylene glycols, which are oligomers or polymers of ethylene oxide. This compound is characterized by its multiple ether linkages and a terminal hydroxyl group, making it a versatile molecule in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-[2-[2-[2-(2-Hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol typically involves the stepwise addition of ethylene oxide to a suitable initiator, such as a hydroxyl-containing compound. The reaction is usually carried out under controlled conditions, including temperature and pressure, to ensure the desired degree of polymerization .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous reactors where ethylene oxide is added to the initiator in a controlled manner. Catalysts such as potassium hydroxide or sodium hydroxide are often used to facilitate the reaction. The resulting product is then purified through distillation or other separation techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-[2-[2-[2-[2-[2-(2-Hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol can undergo various chemical reactions, including:
Oxidation: The terminal hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding ethers.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce ethers .
Scientific Research Applications
2-[2-[2-[2-[2-[2-(2-Hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: The compound is employed in the preparation of biocompatible materials and drug delivery systems.
Medicine: It is used in the formulation of pharmaceuticals and as a component in medical devices.
Industry: The compound is utilized in the production of lubricants, surfactants, and polymers
Mechanism of Action
The mechanism of action of 2-[2-[2-[2-[2-[2-(2-Hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol involves its interaction with various molecular targets. The compound’s multiple ether linkages allow it to form hydrogen bonds and interact with different biomolecules. This interaction can affect the stability and solubility of other compounds, making it useful in drug delivery and formulation .
Comparison with Similar Compounds
Similar Compounds
3,6,9,12,15,18,21-Heptaoxatricosan-1-ol: Similar in structure but with a shorter chain length.
3,6,9,12,15,18,21-Heptaoxadocosan-1-ol: Another related compound with different applications
Uniqueness
2-[2-[2-[2-[2-[2-(2-Hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol is unique due to its longer chain length and higher degree of polymerization, which provides it with distinct physical and chemical properties. These properties make it particularly suitable for applications requiring high molecular weight and specific solubility characteristics .
Properties
CAS No. |
4486-31-1 |
---|---|
Molecular Formula |
C30H62O8 |
Molecular Weight |
550.8 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C30H62O8/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-32-19-21-34-23-25-36-27-29-38-30-28-37-26-24-35-22-20-33-18-16-31/h31H,2-30H2,1H3 |
InChI Key |
IUFWXADACDFZNB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCO |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
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